molecular formula C11H8O4 B082771 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo- CAS No. 10242-13-4

2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-

Cat. No. B082771
CAS RN: 10242-13-4
M. Wt: 204.18 g/mol
InChI Key: FJICLQQBBFWGMZ-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-” is a chemical compound with the molecular formula C10H6O4 . It is also known by other names such as “Coumarin-3-carboxylic acid”, “2-Oxobenzopyran-3-carboxylic acid”, and "3-Carboxycoumarin" .


Molecular Structure Analysis

The molecular structure of “2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-” is available as a 2D Mol file . The compound has a molecular weight of 190.1522 .

properties

IUPAC Name

6-methyl-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-6-2-3-9-7(4-6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJICLQQBBFWGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145066
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-

CAS RN

10242-13-4
Record name 3-Carboxy-6-methylcoumarin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10242-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxylic acid, 6-methyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g of 5-methylsalicylaldehyde (14.7 mmol), 3.06 g of malonic acid (29.4 mmol), 1.3 g of pyridine and 0.08 g of aniline are dissolved in a minimum amount of ethanol. The mixture is heated at 40° C. on a water bath for 6 h. Next, it is diluted with water, acidified and then extracted with ether. The solvent is removed by distillation under reduced pressure. The residue obtained is recrystallized from ethanol.
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2 g
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3.06 g
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1.3 g
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0.08 g
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reactant
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0 (± 1) mol
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